REACTION_SMILES
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[CH2:1]1[CH2:3][CH2:2][CH2:4][O:5]1.[CH2:24]1[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]1.[CH:6]([Li:7])([CH2:8][CH3:9])[CH3:10].[ClH:23].[F:11][c:12]1[cH:13][c:14]([CH3:22])[c:15]([C:18]([F:19])([F:20])[F:21])[cH:16][cH:17]1.[O:30]=[CH:31][N:32]([CH3:33])[CH3:34]>>[CH:4](=[O:5])[c:17]1[c:12]([F:11])[cH:13][c:14]([CH3:22])[c:15]([C:18]([F:19])([F:20])[F:21])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(F)ccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1cc(F)c(C=O)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |